3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has potential as a pharmacophore in the development of new drugs, particularly due to its triazole and oxadiazole rings, which are known to exhibit biological activity.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Research: The compound can be used as a probe or reagent in various biological assays to study enzyme activity, protein interactions, and other biochemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The triazole and oxadiazole rings can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. These interactions can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole include other triazole and oxadiazole derivatives, such as:
- 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)-5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole
- 3-(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)-5-(2,4-dimethoxyphenyl)-1,2,4-thiadiazole
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-[1-(3-chlorophenyl)triazol-4-yl]-5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O3/c1-25-13-6-7-14(16(9-13)26-2)18-20-17(22-27-18)15-10-24(23-21-15)12-5-3-4-11(19)8-12/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKCLYQUGZHYAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=NO2)C3=CN(N=N3)C4=CC(=CC=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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